molecular formula C14H8N4O B1680106 3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile

3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile

Cat. No.: B1680106
M. Wt: 248.24 g/mol
InChI Key: HGFXDSQLRSWUBO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NS 9283 involves the formation of the oxadiazole ring and subsequent coupling with a benzonitrile derivative. The typical synthetic route includes:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a pyridine derivative with appropriate reagents to form the oxadiazole ring.

    Coupling with Benzonitrile: The oxadiazole intermediate is then coupled with a benzonitrile derivative under specific reaction conditions to yield NS 9283.

Industrial Production Methods

Industrial production of NS 9283 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically purified using high-performance liquid chromatography to achieve a purity of ≥99% .

Chemical Reactions Analysis

Types of Reactions

NS 9283 primarily undergoes the following types of reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.

    Substitution: The compound can participate in substitution reactions, especially at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon or copper iodide.

Major Products

    Oxidation: Oxidized derivatives of NS 9283.

    Reduction: Aminated derivatives of NS 9283.

    Substitution: Substituted oxadiazole derivatives.

Scientific Research Applications

NS 9283 has a wide range of scientific research applications:

Mechanism of Action

NS 9283 exerts its effects by binding to the α4β2 nicotinic acetylcholine receptor, enhancing the potency of acetylcholine-evoked currents without affecting the maximum efficacy. This modulation reduces the rate of recovery from desensitization and slows the rate of deactivation . The compound displays a synergistic effect when combined with other modulators, providing unique insights into receptor binding and activity .

Comparison with Similar Compounds

Similar Compounds

    NS 206: Another positive allosteric modulator of the α4β2 nicotinic acetylcholine receptor.

    Varenicline: A partial agonist of the α4β2 nicotinic acetylcholine receptor, used in smoking cessation therapy.

Uniqueness of NS 9283

NS 9283 is unique due to its selective modulation of the α4β2 receptor, significantly increasing the potency of acetylcholine-evoked currents. Unlike other modulators, NS 9283 does not affect the maximum efficacy, making it a valuable tool for studying receptor dynamics and potential therapeutic applications .

Properties

IUPAC Name

3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N4O/c15-8-10-3-1-4-11(7-10)14-17-13(18-19-14)12-5-2-6-16-9-12/h1-7,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFXDSQLRSWUBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC(=NO2)C3=CN=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile
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3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile
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3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile
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3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile
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3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile
Reactant of Route 6
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3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile

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